molecular formula C13H19N3O2 B577384 Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate CAS No. 1273680-69-5

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate

Cat. No. B577384
M. Wt: 249.314
InChI Key: DWQTVFIZCAZCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . It has great potential in scientific research and its unique structure offers opportunities for exploring diverse applications, such as drug discovery and organic synthesis.


Molecular Structure Analysis

The molecular structure of Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate is characterized by a piperidine ring which bears a carboxylic acid group . The empirical formula is C12H17N3O2 .

Scientific Research Applications

Hypoglycemic Agents

  • Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including compounds related to Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate, have been synthesized and shown to act as glucokinase activators, demonstrating significant efficacy in decreasing glucose levels after oral glucose loading in mice (Huihui Song et al., 2011).

Anticancer Agents

  • Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate and its derivatives have been synthesized and evaluated as potential anticancer agents. Some of these compounds have shown strong anticancer activity relative to doxorubicin (A. Rehman et al., 2018).

Chemical Synthesis

  • Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and related compounds have been synthesized, demonstrating the versatility of Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate in chemical synthesis (E. Paronikyan et al., 2016).

Antimicrobial Activity

  • Derivatives of Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate have been shown to possess antimicrobial activity, indicating their potential use in the development of new antimicrobial agents (H. El‐Sayed et al., 2008).

Biological Properties

  • Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a related compound, has been shown to possess good antibacterial and antifungal activities, suggesting the potential of Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate in biological applications (S. Shafi et al., 2021).

Mycobacterium tuberculosis Inhibitors

  • Thiazole-aminopiperidine hybrid analogues of Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors (V. U. Jeankumar et al., 2013).

5-HT1A Agonists

  • Aminopyrimidine derivatives, closely related to Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate, have been identified as novel 5-HT(1A) agonists with moderate potency and metabolic stability (A. Dounay et al., 2009).

properties

IUPAC Name

ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-18-12(17)11-5-8-16(9-6-11)13-14-7-4-10(2)15-13/h4,7,11H,3,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQTVFIZCAZCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716865
Record name Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate

CAS RN

1273680-69-5
Record name Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.